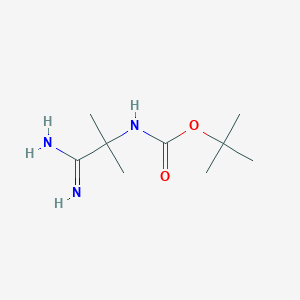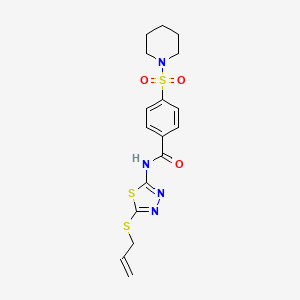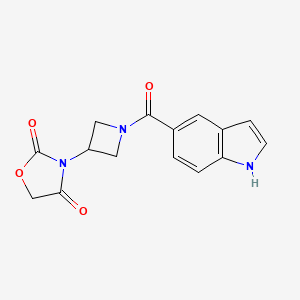
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a chemical compound with potential therapeutic applications in various medical fields. This compound is a cyclopropane derivative that shows promising results in scientific research studies.
Wirkmechanismus
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is not fully understood. However, studies have suggested that it may act as a modulator of GABAergic neurotransmission, which could explain its anticonvulsant and anxiolytic effects. It has also been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), which could explain its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide has several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide in lab experiments is its potential therapeutic applications in various medical fields. Another advantage is that it has been found to have low toxicity in animal studies. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to study its potential applications in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. In addition, further research could be conducted to optimize the synthesis method of this compound to increase its yield and purity.
Synthesemethoden
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide can be synthesized by the reaction of 2-methoxyphenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminoethyl-5-acetylthiophene to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various medical fields. Studies have shown that this compound has anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-13(21)17-8-7-14(24-17)9-12-20-18(22)19(10-11-19)15-5-3-4-6-16(15)23-2/h3-8H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCVWVGWOXMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2921963.png)
![ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2921965.png)
![4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2921966.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2921973.png)

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2921975.png)



![N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2921984.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate](/img/structure/B2921985.png)